molecular formula C8H7N3O6S B1177834 Jdri 7B CAS No. 149542-96-1

Jdri 7B

Cat. No.: B1177834
CAS No.: 149542-96-1
M. Wt: 273.23 g/mol
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Description

“Jdri 7B” is a cyclopropyl antiestrogen compound known for its potent antitumor activity, particularly against estrogen receptor-positive breast cancer cells. This compound has been studied for its ability to inhibit the proliferation of cancer cells by binding to estrogen receptors and blocking the effects of estrogen, which is crucial for the growth of certain types of breast cancer cells .

Preparation Methods

The synthesis of “Jdri 7B” involves the preparation of a cyclopropyl ring attached to a phenyl group with specific substituents. The synthetic route typically includes the following steps:

Industrial production methods for “this compound” would involve scaling up these synthetic steps, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

“Jdri 7B” undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various derivatives of “this compound” with modified functional groups .

Scientific Research Applications

“Jdri 7B” has several scientific research applications, including:

    Chemistry: It is used as a model compound to study the effects of cyclopropyl groups on the reactivity and stability of organic molecules.

    Biology: The compound is used to investigate the role of estrogen receptors in cellular processes and to study the mechanisms of hormone-dependent cancers.

    Medicine: “this compound” is explored as a potential therapeutic agent for the treatment of estrogen receptor-positive breast cancer. Its ability to inhibit cancer cell proliferation makes it a promising candidate for drug development.

    Industry: The compound’s unique chemical structure and reactivity make it useful in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of “Jdri 7B” involves its binding to estrogen receptors on the surface of breast cancer cells. By binding to these receptors, the compound blocks the effects of estrogen, which is necessary for the growth and proliferation of estrogen receptor-positive breast cancer cells. This leads to the inhibition of cancer cell growth and induces apoptosis (programmed cell death) in these cells .

The molecular targets of “this compound” include the estrogen receptor alpha and beta, and the pathways involved in its mechanism of action include the estrogen receptor signaling pathway and the apoptosis pathway .

Properties

IUPAC Name

(2E)-2-[(4-nitrophenyl)sulfonylhydrazinylidene]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O6S/c12-8(13)5-9-10-18(16,17)7-3-1-6(2-4-7)11(14)15/h1-5,10H,(H,12,13)/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDBUVNDXWSDFM-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NN=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N/N=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149542-96-1
Record name Jdri 7B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149542961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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